5Ss,6ss-epoxycholestanol-d7
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Overview
Description
5Ss,6ss-epoxycholestanol-d7 is a deuterated form of 5ß,6ß-epoxycholestanol, a derivative of cholestanol. This compound is often used in scientific research due to its unique properties and stability. The molecular formula of this compound is C27H39O2D7, and it has a molecular weight of 409.696 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5Ss,6ss-epoxycholestanol-d7 typically involves the epoxidation of cholestanol. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxy group at the 5,6 positions of the cholestanol molecule. The deuterium labeling is achieved by using deuterated reagents during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually purified through chromatographic techniques and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5Ss,6ss-epoxycholestanol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group back to a hydroxyl group.
Substitution: The epoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
5Ss,6ss-epoxycholestanol-d7 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying chemical reactions.
Biology: Employed in studies involving lipid metabolism and cholesterol biosynthesis.
Medicine: Investigated for its potential role in understanding cholesterol-related diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5Ss,6ss-epoxycholestanol-d7 involves its interaction with specific molecular targets and pathways. The compound can modulate cholesterol metabolism by inhibiting certain enzymes involved in the biosynthesis of cholesterol. This inhibition can lead to changes in cellular cholesterol levels and affect various biological processes .
Comparison with Similar Compounds
Similar Compounds
Cholestanol: The parent compound of 5Ss,6ss-epoxycholestanol-d7.
5ß,6ß-epoxycholestanol: The non-deuterated form of the compound.
Cholesterol: A closely related compound with similar biological functions
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in scientific studies. This makes it particularly valuable in research applications where accurate tracking of metabolic pathways is essential .
Properties
Molecular Formula |
C27H46O2 |
---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
(1S,2R,5S,7S,9R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1/i1D3,2D3,17D |
InChI Key |
PRYIJAGAEJZDBO-BMFYFLSCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@]5([C@@]3(CC[C@@H](C5)O)C)O4)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Origin of Product |
United States |
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